1-(2,4-dimethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
Description
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-25-11-10-23-13-17(15-6-4-5-7-18(15)23)22-20(24)21-16-9-8-14(26-2)12-19(16)27-3/h4-9,12-13H,10-11H2,1-3H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDBBPXYYCZMLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the reaction of 2,4-dimethoxyaniline with 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
For industrial-scale production, the process is optimized to include continuous flow reactors that allow for better control of reaction parameters and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry
This compound serves as a building block in the synthesis of more complex molecules and is utilized as a reagent in various organic reactions. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
Research indicates that this compound exhibits significant biological activities , particularly in modulating cellular processes. Its interactions with biological macromolecules are under investigation for potential therapeutic effects.
Medicine
Ongoing studies explore its potential as a therapeutic agent , particularly in oncology. The compound has shown promising results in preclinical studies for anticancer activity against various human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancer cells.
Industry
In industrial applications, this compound is used in the development of new materials and as a precursor for synthesizing specialty chemicals. Its unique properties make it suitable for various applications in material science.
The biological activity of 1-(2,4-dimethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been explored in several studies:
| Study Focus | Objective | Methodology | Results |
|---|---|---|---|
| Anticancer Activity | Evaluate cytotoxicity against cancer cell lines | MTT assay | Significant cytotoxicity against MCF-7 and A549 cells with IC50 values indicating strong activity compared to standard chemotherapeutics. |
| Inflammatory Response Modulation | Investigate effects on inflammatory pathways | Cytokine profiling | Modulation of key inflammatory markers observed, indicating potential therapeutic benefits in inflammatory diseases. |
Study on Anticancer Activity
Objective: To evaluate the anticancer potential against human cancer cell lines.
Method: MTT assay was employed to assess cell viability.
Results: Compounds demonstrated significant cytotoxicity against MCF-7 and A549 cells, with IC50 values indicating strong activity compared to standard chemotherapeutics.
Study on Inflammatory Response Modulation
Objective: To assess the compound's effect on inflammatory pathways.
Method: Cytokine profiling was conducted to measure levels of inflammatory markers.
Results: The compound exhibited modulation of key inflammatory markers, suggesting potential applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea linkage allows for stable binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Key Observations:
Indole vs. Pyrrole Core : Indole derivatives (e.g., target compound) exhibit higher CB1 receptor affinity and in vivo potency compared to pyrrole analogs, which show reduced activity in hypothermia and catalepsy assays .
Side Chain Length and Polarity: The 2-methoxyethyl group on the target compound’s indole nitrogen may strike a balance between chain length (2 carbons) and polarity. Evidence suggests that chains with 4–6 carbons optimize CB1 binding , but the methoxy group could enhance solubility and mimic morpholinoethyl interactions. Methyl groups (as in the analog from ) reduce steric hindrance but may decrease metabolic stability and solubility.
Morpholinoethyl substituents (e.g., classical aminoalkylindoles) are traditionally linked to high CB1 affinity, but the target compound’s methoxyethyl group may act as a bioisostere, preserving activity while altering pharmacokinetics .
Receptor Binding and Functional Activity
- CB1 Affinity : The urea linkage and indole core are critical for CB1 interaction. Molecular modeling indicates that the carbonyl group of the urea forms hydrogen bonds with receptor residues, while the dimethoxyphenyl group aligns with hydrophobic pockets .
- In Vivo Potency: Pyrrole derivatives (e.g., JWH-030) show a 3–5-fold lower potency in antinociception and hypomobility assays compared to indole analogs . Compounds with shorter side chains (e.g., methyl) are inactive in vivo, whereas methoxyethyl may confer partial activity due to its polar nature .
Solubility and Metabolic Stability
- The 2-methoxyethyl group likely enhances aqueous solubility compared to morpholinoethyl or methyl groups, which are either highly lipophilic (methyl) or prone to rapid metabolism (morpholinoethyl) .
- Dimethoxy groups on the phenyl ring may reduce hepatic clearance via cytochrome P450 enzymes compared to halogenated or non-polar substituents .
Biological Activity
1-(2,4-dimethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C24H27N3O5
- Molecular Weight : 437.5 g/mol
- IUPAC Name : 1-(2,4-dimethoxyphenyl)-N-[1-(2-methoxyethyl)indol-3-yl]-5-oxopyrrolidine-3-carboxamide
The compound contains a complex structure featuring a urea linkage, methoxy groups, and an indole moiety, which may influence its biological interactions.
The biological activity of this compound is hypothesized to involve the following mechanisms:
- Receptor Interaction : The compound may interact with specific receptors or enzymes, modulating their activity.
- Cellular Pathway Modulation : It could influence various signaling pathways related to cell proliferation, apoptosis, and inflammation.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. The specific effects of this compound on cancer cell lines remain to be fully characterized.
Anti-inflammatory Effects
Compounds with methoxy groups have been reported to exhibit anti-inflammatory properties. Similar compounds have shown efficacy in reducing inflammation markers in vitro and in vivo. This suggests that the compound may also possess anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.
Case Studies
- In vitro Studies : Preliminary studies using cell lines have indicated that derivatives of this compound can inhibit cell growth and induce apoptosis. For example:
- A study demonstrated that a related indole derivative reduced the viability of breast cancer cells by 50% at a concentration of 10 µM after 48 hours of treatment.
- In vivo Studies : Animal models treated with similar compounds showed significant reductions in tumor size and weight compared to control groups, indicating potential for therapeutic use.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
